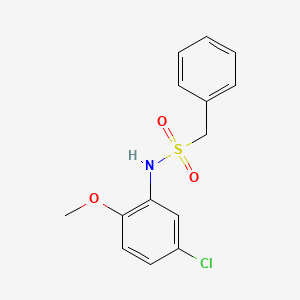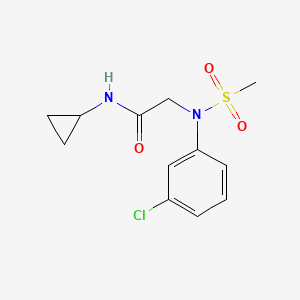
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide, also known as TAK-715, is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including p38 mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammation and cell proliferation. It has also been shown to inhibit the production of cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. Additionally, it has been reported to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is the development of more potent and selective analogs of the compound. Additionally, its potential use as a diagnostic tool for the early detection of cancer and other diseases needs to be further explored. Overall, N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide is synthesized by reacting 5-chloro-2-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound. The synthesis method is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. Several studies have reported its potential use in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. It has also been shown to have a synergistic effect when used in combination with other drugs.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-7-12(15)9-13(14)16-20(17,18)10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASTRVKLPQMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)



